- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

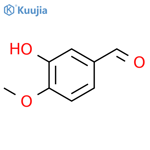

Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

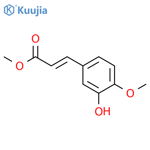

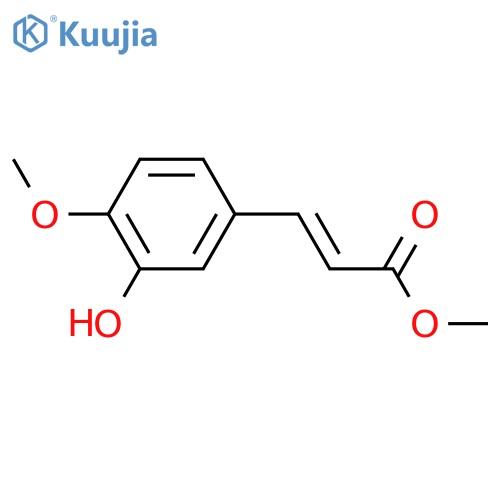

97966-29-5 structure

Nome del prodotto:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

Numero CAS:97966-29-5

MF:C11H12O4

MW:208.210583686829

CID:1989986

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl (E)-3'-hydroxy-4'-methoxycinnamate

- 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester

- (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

- isoferulic acid methyl ester

- METHYL ISOFERULATE

- FERULIC ACID METHYL ESTER

- 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)

- Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)

- Methyl (E)-3′-hydroxy-4′-methoxycinnamate

-

- Inchi: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+

- Chiave InChI: JTLOUXXZZFFBBW-GQCTYLIASA-N

- Sorrisi: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC

Proprietà calcolate

- Massa esatta: 208.07400

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 15

- Conta legami ruotabili: 4

Proprietà sperimentali

- Colore/forma: Powder

- Densità: 1.204

- Punto di fusione: 119-120 ºC

- Punto di ebollizione: 370 ºC

- Punto di infiammabilità: 145 ºC

- PSA: 55.76000

- LogP: 1.58700

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | H946035-5g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 5g |

$638.00 | 2023-05-18 | ||

| TRC | H946035-25g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 25g |

$2061.00 | 2023-05-18 | ||

| TRC | H946035-10g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 10g |

$1034.00 | 2023-05-18 | ||

| TRC | H946035-1g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 1g |

$173.00 | 2023-05-18 |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 16 h, rt; 2 h, rt → reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux

Riferimento

- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease, ChemMedChem, 2020, 15(13), 1187-1199

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 2 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

Riferimento

- Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinase, Letters in Drug Design & Discovery, 2013, 10(6), 529-534

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; 16 h, reflux

Riferimento

- Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitization, Nature Communications, 2020, 11(1),

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid , Dimethylformamide dimethyl acetal Solvents: Toluene ; 16 h, reflux

Riferimento

- Catalytic enamines from dialkylamide-dialkylacetals, Tetrahedron Letters, 2012, 53(20), 2537-2539

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate ; 12 h, 0 °C → rt

Riferimento

- Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096, Biotechnology Progress, 2013, 29(4), 924-932

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 18 h, reflux

Riferimento

- Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling Strategy, Angewandte Chemie, 2014, 53(49), 13498-13501

Metodo di produzione 8

Condizioni di reazione

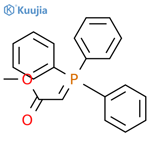

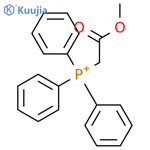

1.1 Reagents: Triphenylphosphine , Iodine Solvents: Acetonitrile ; 10 min, rt

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

Riferimento

- Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids, Journal of Organic Chemistry, 2013, 78(6), 2386-2396

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, reflux

Riferimento

- Synthesis and anticancer activities of glycyrrhetinic acid derivatives, Molecules, 2016, 21(2),

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Sulfuric acid ; 4 h, reflux

Riferimento

- Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivatives, Bioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ; 10 min, 150 °C

Riferimento

- Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reaction, Letters in Organic Chemistry, 2007, 4(6), 384-387

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Benzene

Riferimento

- Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their Cytotoxicity, Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ; 10 min, -10 °C; 24 h, rt

Riferimento

- Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylates, Phosphorus, 2005, 180(9), 2149-2153

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt

Riferimento

- Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect, European Journal of Medicinal Chemistry, 2019, 183,

Metodo di produzione 15

Condizioni di reazione

1.1 3 min

Riferimento

- Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamates, Organic Preparations and Procedures International, 2005, 37(3), 286-290

Metodo di produzione 16

Condizioni di reazione

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, 70 °C; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

Riferimento

- Design, synthesis and antitumor evaluation of novel celastrol derivatives, European Journal of Medicinal Chemistry, 2019, 174, 265-276

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials

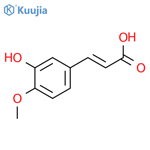

- Isoferulic acid

- 3-Hydroxy-4-methoxycinnamic Acid

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

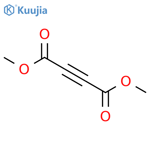

- 1,4-dimethyl but-2-ynedioate

- Isovanillin

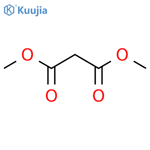

- Dimethyl malonate

- (Carbomethoxymethylene)triphenylphosphorane

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Letteratura correlata

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester) Prodotti correlati

- 865249-03-2(N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-dimethoxybenzamide)

- 2137991-61-6(2-Methyl-1-(2-methylpiperidin-3-yl)piperazine)

- 2229559-59-3(3-(5-bromo-3-methylfuran-2-yl)azetidine)

- 2171989-14-1(1-(5-chloro-2-methylphenyl)-1H-pyrazol-5-ylmethanamine)

- 1713503-42-4(1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole)

- 1613503-49-3(3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid)

- 444284-26-8(N-cyclopentyl-N'-(2,6-dimethylphenyl)ethanediamide)

- 1260637-11-3(6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride)

- 1805363-38-5(Methyl 3-bromo-4-(difluoromethyl)-5-fluoropyridine-2-carboxylate)

- 1805180-14-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-sulfonamide)

Fornitori consigliati

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso